Ciprofloxacin hydrochloride is derived from the parent compound ciprofloxacin, which is synthesized through a series of chemical reactions involving cyclopropyl carboxylic acid and piperazine. It is classified as a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria. Ciprofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.
The conventional synthesis of ciprofloxacin hydrochloride typically involves several steps that include the reaction of 6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine in the presence of a solvent such as methanol or ethanol. The reaction is carried out at elevated temperatures (around 45-50 °C) with hydrochloric acid added to form the hydrochloride salt. This method often results in lower yields due to byproduct formation and requires extensive purification steps to isolate the final product .
Ciprofloxacin hydrochloride has a complex molecular structure characterized by a bicyclic system with a piperazine ring. Its chemical formula is C17H18ClFN3O3·HCl, with a molecular weight of approximately 367.25 g/mol. The structure features:
Ciprofloxacin hydrochloride can undergo various chemical reactions:
These reactions are pivotal in modifying ciprofloxacin for enhanced efficacy or reduced side effects .
Ciprofloxacin exerts its antibacterial effects primarily through two mechanisms:
The combined effect results in bactericidal activity against a wide range of pathogens, making ciprofloxacin effective for treating infections such as urinary tract infections and respiratory infections .
These properties are essential for formulating ciprofloxacin into various dosage forms like tablets and intravenous solutions .
Ciprofloxacin hydrochloride is utilized extensively in clinical settings:
The chemical lineage of fluoroquinolones began with nalidixic acid (1962), featuring a naphthyridine core with limited Gram-negative activity. The 1980s breakthrough came with fluorination at C-6 and piperazinyl incorporation at C-7, enhancing DNA gyrase binding and bacterial permeability. Bayer patented ciprofloxacin in 1980 (CAS 85721-33-1) by introducing:
Table 1: Evolution of Key Fluoroquinolone Structures
Compound | N-1 Substituent | C-6 Group | C-7 Substituent | Relative Potency |
---|---|---|---|---|
Nalidixic Acid | Ethyl | H | None | 1× |
Norfloxacin | Ethyl | F | Piperazine | 100× |
Ciprofloxacin | Cyclopropyl | F | Piperazine | 1,000× |
Commercial synthesis employs three primary routes:
Grohe’s Method (Bayer, 1987):
Two-Step Process (Suven, 2018):
Continuous Flow Synthesis (Jansen et al.):
Table 2: Comparison of Synthetic Methods
Method | Steps | Key Reagent | Solvent | Yield (%) | Impurity Profile |
---|---|---|---|---|---|
Grohe (Bayer) | 7 | K₂CO₃/DMF | CHCl₃ | 49 | High |
Two-Step (Suven) | 2 | Triethylaluminum | Toluene/DMF | 65 | Moderate |
Continuous Flow | 8 | Heterogeneous catalyst | Mixed | 60 | Low |
Piperazine introduction faces two challenges:1. Competitive Displacement: Dichloro intermediate 7 undergoes undesired C-4 chloride substitution (~15% byproduct). Mitigation:- Use FeCl₃ catalyst to suppress isomer formation [6]- Maintain reaction temperature at 110–120°C2. Impurity Control: Residual solvents (DMF, toluene) require multiple crystallizations. Solutions include:- Activated carbon decolorization [8]- Recrystallization from ethanol/water (4:1) [10]
Recent advances employ microwave assistance (150°C, 30 min) to accelerate piperazine coupling, reducing reaction time from 12 h to 45 min while maintaining 95% purity [10].
Ciprofloxacin hydrochloride monohydrate (CPFX·HCl·H₂O) crystallizes as needles or rods depending on conditions:
Cooling Crystallization (0.5°C/min):
Salting-Out (KCl addition):
Polymorph Stability:
Purification Innovations:
Table 3: Crystallization Conditions and Product Characteristics
Method | Morphology | Crystallite Size (nm) | Bulk Density (g/cm³) | Aerosol FPF (%) |
---|---|---|---|---|
Cooling Crystallization | Needles | 42 ± 8 | 0.22 | 28 |
Salting-Out (KCl) | Blocks | 68 ± 12 | 0.37 | 42 |
Freeze-Drying | Porous flakes | N/A | 0.15 | 51 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7